molecular formula C14H18F3NO2 B13945339 Ethyl 2-((isopropyl(trifluoromethyl)amino)methyl)benzoate

Ethyl 2-((isopropyl(trifluoromethyl)amino)methyl)benzoate

Katalognummer: B13945339
Molekulargewicht: 289.29 g/mol
InChI-Schlüssel: JYZLKOOXNHSLSG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-((isopropyl(trifluoromethyl)amino)methyl)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a benzoate ring, which is further substituted with an isopropyl group and a trifluoromethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-((isopropyl(trifluoromethyl)amino)methyl)benzoate typically involves the esterification of 2-((isopropyl(trifluoromethyl)amino)methyl)benzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of automated systems and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol, resulting in the formation of 2-((isopropyl(trifluoromethyl)amino)methyl)benzyl alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: 2-((isopropyl(trifluoromethyl)amino)methyl)benzyl alcohol.

    Substitution: Various substituted benzoate derivatives.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-((isopropyl(trifluoromethyl)amino)methyl)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of Ethyl 2-((isopropyl(trifluoromethyl)amino)methyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with biological pathways.

Vergleich Mit ähnlichen Verbindungen

    Ethyl benzoate: Lacks the isopropyl and trifluoromethyl groups, making it less reactive.

    Isopropyl benzoate: Does not contain the trifluoromethyl group, resulting in different chemical properties.

    Trifluoromethyl benzoate: Lacks the ethyl ester group, affecting its reactivity and applications.

Uniqueness: Ethyl 2-((isopropyl(trifluoromethyl)amino)methyl)benzoate is unique due to the presence of both the isopropyl and trifluoromethyl groups, which impart distinct chemical and physical properties

Eigenschaften

Molekularformel

C14H18F3NO2

Molekulargewicht

289.29 g/mol

IUPAC-Name

ethyl 2-[[propan-2-yl(trifluoromethyl)amino]methyl]benzoate

InChI

InChI=1S/C14H18F3NO2/c1-4-20-13(19)12-8-6-5-7-11(12)9-18(10(2)3)14(15,16)17/h5-8,10H,4,9H2,1-3H3

InChI-Schlüssel

JYZLKOOXNHSLSG-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CC=CC=C1CN(C(C)C)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.